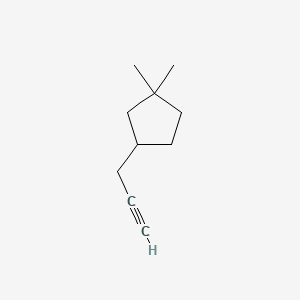

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane

Descripción

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane core substituted with two methyl groups at the 1-position and a propargyl (prop-2-yn-1-yl) group at the 3-position. The propargyl substituent introduces a terminal alkyne moiety, which imparts unique electronic and steric properties. This compound’s structural framework places it within a broader class of substituted cyclopentanes, which are studied for applications ranging from catalysis to pharmaceuticals .

Propiedades

Fórmula molecular |

C10H16 |

|---|---|

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

1,1-dimethyl-3-prop-2-ynylcyclopentane |

InChI |

InChI=1S/C10H16/c1-4-5-9-6-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3 |

Clave InChI |

BLVWRKPXKUNYIZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(C1)CC#C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of 1,1-dimethylcyclopentane with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Alkanes

Substitution: Various substituted cyclopentane derivatives

Aplicaciones Científicas De Investigación

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.

Comparación Con Compuestos Similares

Electronic Properties and Frontier Orbital Behavior

Cyclopentane derivatives exhibit distinct electronic characteristics depending on ring saturation and substituents. For example:

- Saturated vs. unsaturated cyclopentane rings : Compounds with saturated cyclopentane rings (e.g., 1a–1l in ) localize their HOMO orbitals primarily on the triazolothiadiazine moiety, whereas unsaturated analogs (e.g., 2a–2l) delocalize frontier orbitals across the entire conjugated system, enhancing electron mobility .

- Substituent effects : The propargyl group in 1,1-dimethyl-3-(prop-2-yn-1-yl)cyclopentane introduces sp-hybridized carbons, likely lowering LUMO energy compared to methyl- or ethyl-substituted cyclopentanes (e.g., cyclopentane, methylcyclopentane). This could increase electrophilicity and reactivity in catalytic or radical-mediated processes .

Table 1: Frontier Orbital Comparison

| Compound | HOMO Localization | LUMO Energy (Relative) | Key Substituents |

|---|---|---|---|

| 1a (saturated cyclopentane) | Triazolothiadiazine | Higher | -H/-CH3 |

| 2a (unsaturated cyclopentane) | Full conjugated system | Lower | -H/-CH3 |

| Target compound | Cyclopentane + propargyl | Moderate | -CH3, -C≡CH |

Reactivity in Oxidation and Catalysis

Substituted cyclopentanes show varying reactivity in oxidation reactions:

- Catalytic oxidation: Cyclopentane itself exhibits low reactivity, yielding 2.9% ketone and 0.8% alcohol with molybdenum catalysts, whereas cyclohexane and cyclooctane show higher conversions (5.2–29.6% ketone yields) .

- Radical stability : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, similar to cyclopentene. However, cyclohexene derivatives favor benzene formation, reducing radical stability .

Table 2: Oxidation Reactivity

| Compound | Ketone Yield (%) | Alcohol Yield (%) | Reactivity Trend |

|---|---|---|---|

| Cyclopentane | 2.9 | 0.8 | Low |

| Cyclohexane | 5.2 | 2.2 | Moderate |

| Cyclooctane | 29.6 | 15.5 | High |

| Target compound (predicted) | ~3–5 | ~1–2 | Similar to cyclopentane |

Biodegradability and Environmental Impact

Methyl and ethyl substituents on cyclopentane enhance biodegradability under sulfate-rich conditions, but dimethyl isomers (e.g., 1,1-dimethylcyclopentane) degrade more slowly due to steric hindrance . The propargyl group in the target compound may further reduce biodegradation rates by introducing steric and electronic barriers to enzymatic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.